molecular formula C20H23NO3 B14725307 Hexyl 9h-xanthen-9-ylcarbamate CAS No. 6320-58-7

Hexyl 9h-xanthen-9-ylcarbamate

Cat. No.: B14725307
CAS No.: 6320-58-7
M. Wt: 325.4 g/mol
InChI Key: FIEYMFNFBGHMEI-UHFFFAOYSA-N
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Description

Hexyl 9h-xanthen-9-ylcarbamate is a chemical compound known for its unique structure and properties. It is a derivative of xanthene, a tricyclic aromatic compound, and is used in various scientific and industrial applications. The compound’s structure includes a hexyl group attached to the xanthene core via a carbamate linkage, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 9h-xanthen-9-ylcarbamate typically involves the reaction of 9H-xanthen-9-ol with hexyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions: Hexyl 9h-xanthen-9-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the xanthene core.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Hexyl 9h-xanthen-9-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s inherent fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems where the carbamate linkage can be hydrolyzed to release active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Hexyl 9h-xanthen-9-ylcarbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, affecting transcription and replication processes. The carbamate group can undergo hydrolysis, releasing active intermediates that can interact with various biological pathways. These interactions can lead to changes in cellular functions and have potential therapeutic implications.

Comparison with Similar Compounds

Hexyl 9h-xanthen-9-ylcarbamate can be compared with other xanthene derivatives such as:

  • Ethyl 9H-xanthen-9-ylcarbamate
  • Methyl 9H-xanthen-9-ylcarbamate
  • 9H-xanthen-9-one

Uniqueness: this compound is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its solubility and reactivity. This makes it distinct from other xanthene derivatives, which may have different alkyl or aryl groups attached.

Properties

CAS No.

6320-58-7

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

hexyl N-(9H-xanthen-9-yl)carbamate

InChI

InChI=1S/C20H23NO3/c1-2-3-4-9-14-23-20(22)21-19-15-10-5-7-12-17(15)24-18-13-8-6-11-16(18)19/h5-8,10-13,19H,2-4,9,14H2,1H3,(H,21,22)

InChI Key

FIEYMFNFBGHMEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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